2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole is reacted with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the sulfonylated indole reacts with a fluorobenzyl halide.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate product with 2-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide or thiol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure may impart interesting properties to materials, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but lacks the fluorine atom.
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyphenyl)acetamide can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-22-13-7-5-11-20(22)26-24(28)15-27-14-23(18-9-3-6-12-21(18)27)32(29,30)16-17-8-2-4-10-19(17)25/h2-14H,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPHQPYSODRYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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